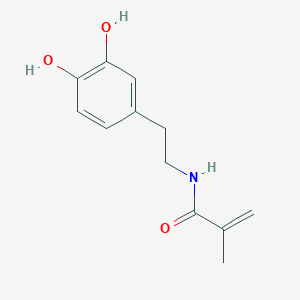

n-(3,4-Dihydroxyphenethyl)methacrylamide

Description

The exact mass of the compound n-(3,4-Dihydroxyphenethyl)methacrylamide is 221.10519334 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(3,4-Dihydroxyphenethyl)methacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3,4-Dihydroxyphenethyl)methacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIMONOHVBBZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Purity Synthesis of N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA)

An In-Depth Technical Guide for Polymer Scientists and Drug Developers

Executive Summary & Strategic Rationale

N-(3,4-dihydroxyphenethyl)methacrylamide (DMA), often referred to as Dopamine Methacrylamide (DOMA), is the linchpin monomer for synthesizing mussel-inspired adhesive polymers. Its catechol functionality confers unique wet-adhesion properties, metal chelation capabilities, and oxidative crosslinking potential essential for hydrogels, antifouling coatings, and tissue engineering scaffolds.

The Synthetic Challenge: Direct methacrylation of dopamine is fraught with two primary failure modes:

-

Chemoselectivity: Dopamine possesses three nucleophiles: one primary amine and two phenolic hydroxyls. Without protection, methacryloyl reagents (chloride or anhydride) indiscriminately attack the hydroxyls, forming esters instead of the desired amide.

-

Oxidation: Catechols rapidly oxidize to ortho-quinones under basic conditions (required for amidation), leading to irreversible polymerization and "browning" of the product.

The Solution: This guide details the Borate-Protected Aqueous Synthesis , widely regarded as the "gold standard" (pioneered by the Messersmith group). This route utilizes a reversible borate-catechol complex to simultaneously protect the hydroxyl groups from acylation and oxidation, ensuring exclusive N-acylation and high product purity.

Reaction Mechanism & Pathway

The synthesis relies on a transient protection strategy. In an alkaline aqueous medium, borate ions complex with the catechol diol, effectively "masking" the oxygen nucleophiles. This forces the methacrylic anhydride to react selectively with the free amine. Subsequent acidification hydrolyzes the borate complex, regenerating the catechol.

Figure 1: Chemo-selective synthesis pathway utilizing borate complexation to prevent O-acylation.

Reagents & Equipment Specifications

Purity is paramount. Trace transition metals (Fe, Cu) in reagents can catalyze premature oxidation.

| Reagent | Grade/Spec | Role |

| Dopamine Hydrochloride | >99% | Substrate.[1] |

| Methacrylic Anhydride | 94%, stabilized | Acylating agent. Preferred over acid chloride to reduce HCl generation. |

| Sodium Tetraborate (Borax) | Decahydrate, ACS Reagent | Protecting agent (forms cyclic borate ester). |

| Sodium Bicarbonate | ACS Reagent | Buffer component. |

| Sodium Hydroxide | 1M and 6M Solution | pH maintenance. |

| Hydrochloric Acid | 1M and 6M Solution | Deprotection/Hydrolysis. |

| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction solvent. |

| Hexane | ACS Reagent | Precipitation solvent. |

| Argon or Nitrogen | UHP (Ultra High Purity) | Inert atmosphere (Critical). |

Step-by-Step Synthesis Protocol

Scale: Based on ~10g Dopamine HCl input. Total Time: ~24 Hours (Active: 4h, Passive: 20h).

Phase 1: Preparation & Protection

-

Degassing: Fill a 500 mL 3-neck round-bottom flask with 200 mL of deionized water (Milli-Q preferred). Bubble vigorously with Argon/Nitrogen for at least 30 minutes. Note: Oxygen is the enemy. Do not skip this.

-

Buffer Preparation: Under positive inert gas flow, add 20 g Sodium Tetraborate Decahydrate (Borax) and 8 g Sodium Bicarbonate . Stir until fully dissolved. The solution pH should be alkaline (~pH 9).

-

Substrate Addition: Add 10 g Dopamine HCl . The solution will turn colorless or slightly pale.

-

Observation: If the solution turns dark brown/black immediately, oxygen was present. Abort and re-degas.

-

Phase 2: N-Acylation (The Reaction)

-

Reagent Prep: Dilute 9.4 mL Methacrylic Anhydride in 50 mL of THF (degassed).

-

Controlled Addition: Add the THF solution dropwise to the aqueous dopamine mixture over 30–60 minutes using an addition funnel.

-

pH Maintenance (Critical): Continuously monitor pH. As the reaction proceeds, methacrylic acid is generated, lowering pH. Maintain pH between 8.0 and 9.0 by adding 1M NaOH dropwise.[2]

-

Why? If pH < 8, amine nucleophilicity drops. If pH > 10, risk of borate complex destabilization or hydrolysis increases.

-

-

Incubation: Stir the mixture overnight (12–18 hours) at room temperature under a sealed inert atmosphere.

Phase 3: Workup & Purification

This specific workup sequence is designed to remove unreacted anhydride before isolating the product.

-

The "Pre-Wash" (Purification Hack): Transfer the reaction mixture (still basic, pH ~9) to a separatory funnel. Wash twice with 100 mL Ethyl Acetate.

-

Deprotection: Transfer the aqueous layer back to a flask. Cool in an ice bath. Slowly add 6M HCl to lower the pH to < 2.0 .

-

Observation: The solution may bubble (CO2 from bicarbonate). The borate complex hydrolyzes, freeing the catechol.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 150 mL). The product (DMA) now migrates to the organic phase.

-

Drying: Combine organic layers and dry over anhydrous MgSO4 for 30 minutes. Filter to remove solids.[1][5]

-

Concentration: Evaporate the Ethyl Acetate on a rotary evaporator (bath temp < 40°C) until the volume is reduced to a viscous oil (approx. 15–20 mL). Do not dry completely.

Phase 4: Crystallization[5]

-

Precipitation: Dropwise add the concentrated oil into 400 mL of vigorously stirred, ice-cold Hexane (or Pentane).

-

Isolation: A white to off-white solid will precipitate. Filter rapidly (vacuum filtration) and wash with cold Hexane.

-

Drying: Dry in a vacuum desiccator (room temp) overnight. Store at -20°C immediately.

Characterization & Quality Control

Verify the structure using 1H NMR. The absence of ester peaks and the presence of the amide proton are key.

Expected 1H NMR Data (DMSO-d6, 400 MHz):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Verification |

| 8.7 - 8.8 | Triplet (t) | 1H | -NH- (Amide) | Confirms amide bond formation. |

| 8.6 - 8.7 | Broad Singlet | 2H | -OH (Catechol) | Confirms free hydroxyls (deprotected). |

| 6.6 - 6.4 | Multiplet (m) | 3H | Ar-H | Aromatic catechol ring protons. |

| 5.6 & 5.3 | Singlets (s) | 1H each | =CH2 (Vinyl) | Methacrylate double bond (polymerizable group). |

| 3.2 | Multiplet (m) | 2H | -CH2-N- | Ethyl chain adjacent to nitrogen. |

| 2.5 | Triplet (t) | 2H | Ar-CH2- | Ethyl chain adjacent to aromatic ring. |

| 1.8 | Singlet (s) | 3H | -CH3 | Methyl group on methacrylate. |

Visual QC:

-

Pass: White or very pale grey powder.

-

Fail: Pink/Red tint (minor oxidation) or Brown/Black (major oxidation/polymerization).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product is Pink/Red | Trace oxidation of catechol. | Ensure rigorous degassing. Add a pinch of sodium dithionite during the aqueous workup (reducing agent). |

| Low Yield | Incomplete deprotection or pH drift. | Ensure pH drops below 2 during hydrolysis. Ensure pH stays >8 during amidation. |

| Oily Product (Won't Precipitate) | Residual solvent or impurities. | The oil is likely supersaturated. Scratch the flask wall or add a seed crystal. Ensure EtOAc is concentrated sufficiently before hexane addition. |

| Polymerization in Flask | Heat or light exposure. | Keep rotary evaporator bath <40°C. Wrap flask in foil. Add inhibitor (MEHQ) if storing for long periods (though not recommended for bio-apps). |

References

-

Glass, P., et al. (2014). "Enhanced Wet Adhesion of Mussel-Inspired Polymers." Polymer Chemistry. (Demonstrates the borate protection protocol).

-

Lee, H., et al. (2007). "Mussel-Inspired Surface Chemistry for Multifunctional Coatings." Science. (Foundational work on polydopamine).

-

Patil, N., et al. (2018). "Synthesis and Characterization of Catechol-Based Polymers." Macromolecular Symposia.

-

Deng, J., et al. (2019). "pH Responsive and Oxidation Resistant Wet Adhesive based on Reversible Catechol–Boronate Complexation." Chemistry of Materials. (Detailed mechanism of the borate complex).

Sources

Dopamine Methacrylamide (DMA): Chemical Architecture & Reactivity Profile

This technical guide details the chemical properties, synthesis, and polymerization behavior of Dopamine Methacrylamide (DMA) .[1] It is designed for researchers requiring actionable protocols and mechanistic insight into mussel-inspired functional materials.

Molecular Architecture

Dopamine Methacrylamide (N-(3,4-dihydroxyphenethyl)methacrylamide) is a bifunctional monomer bridging synthetic polymer chemistry and biological adhesion.[2] Its utility stems from two distinct reactive domains:

-

The Methacrylamide Tail: A polymerizable vinyl group (

) allowing incorporation into polymer backbones via free radical (FRP), RAFT, or ATRP mechanisms. -

The Catechol Head: A redox-active 3,4-dihydroxyphenyl moiety responsible for interfacial adhesion (hydrogen bonding,

stacking, metal coordination) and cohesive crosslinking (oxidative quinone formation).

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Melting Point | ~118–123 °C (Crystalline solid) |

| Solubility (Soluble) | Water (Acidic), Methanol, Ethanol, DMF, DMSO, THF |

| Solubility (Insoluble) | Hexane, Diethyl Ether, Chloroform (Non-polar solvents) |

| pKa (Catechol) | |

| Storage Stability | High sensitivity to autoxidation at |

Synthesis Protocol: The Borate Protection Route

Direct reaction of dopamine with methacrylic anhydride often yields oxidized, brown byproducts (polydopamine-like oligomers). The authoritative protocol utilizes borate-catechol complexation to protect the hydroxyls during acylation.

Mechanism of Action

Borate ions (

Step-by-Step Synthesis Workflow

-

Borate Buffer Prep: Dissolve Sodium Borate (

) and Sodium Bicarbonate ( -

Dopamine Addition: Add Dopamine HCl. The solution remains colorless/pale due to borate protection.

-

Acylation: Add Methacrylic Anhydride (in THF) dropwise. Maintain pH

with NaOH.[1][3][4] Stir 14–24h under -

Deprotection & Extraction: Acidify to

with HCl. This hydrolyzes the borate complex, regenerating the catechol. -

Purification: Extract with Ethyl Acetate. Wash with brine. Dry over

.[1][3] -

Crystallization: Concentrate and precipitate into cold Hexane.

Visualization: Synthesis & Protection Pathway

Caption: The borate-protection pathway prevents oxidation during the acylation of the amine, ensuring high yield of the reduced catechol monomer.

Polymerization Kinetics & Challenges

Polymerizing DMA presents a specific challenge: Radical Scavenging.

Phenolic groups (catechols) act as antioxidants, donating hydrogen atoms to propagating radicals, which terminates chains and retards polymerization rates (retardation factor can be

Overcoming Inhibition

| Strategy | Methodology | Mechanism |

| Solvent Choice | Use DMF or DMSO (Aprotic/Polar) | Reduces the H-donating ability of the catechol hydroxyls via hydrogen bonding with the solvent. |

| Initiator | AIBN (Thermal) or LAP (Photo) | High radical flux is required to overcome the initial scavenging period. |

| Protection | Acetonide-protected DMA | Completely blocks the phenol, allowing standard ATRP/RAFT kinetics. Requires post-poly deprotection (acid). |

Controlled Radical Polymerization (RAFT)

DMA is compatible with RAFT if a trithiocarbonate Chain Transfer Agent (CTA) is used.[5]

-

CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

-

Solvent: DMF.

-

Temperature: 60–70°C.

-

Result: Low dispersity (

) and predictable molecular weights, provided the monomer conversion is kept moderate (<60%) to prevent branching.

Reactivity: Crosslinking & Adhesion Mechanisms

The functional utility of DMA lies in its pH-responsive redox behavior.

The Oxidative Cascade

-

Adhesion (pH < 7): Catechol is in the reduced (diol) state. It binds to surfaces via bidentate hydrogen bonding (organic surfaces) or coordination (inorganic oxides like

, -

Cohesion/Cure (pH > 7.5): Auto-oxidation or added oxidants (

, -

Crosslinking:

-

Disproportionation: Aryl-aryl coupling (bi-phenyl).

-

Michael Addition: Reaction with amines or thiols.[6]

-

Visualization: The Redox & Crosslinking Loop

Caption: The pH-dependent transition from adhesive catechol to reactive quinone drives the material's shift from a sticky liquid to a crosslinked solid.

References

-

Lee, H., et al. (2007).[7] Mussel-Inspired Surface Chemistry for Multifunctional Coatings. Science. Link

-

Glass, P., et al. (2009). Enhanced Reversible Adhesion of Dopamine Methacrylamide-Coated Elastomers. Langmuir. Link

-

Patil, N., et al. (2015).[7] Progress in the synthesis of catechol-based polymers for surface modification. Polymer Chemistry. Link

-

Matyjaszewski, K., et al. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. Link

-

Waite, J. H. (2017). Mussel Adhesion – Essential Footwork. Journal of Experimental Biology. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. research.utwente.nl [research.utwente.nl]

- 5. mdpi.com [mdpi.com]

- 6. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]

physical properties of n-(3,4-Dihydroxyphenethyl)methacrylamide (melting point, solubility)

Technical Guide: Physicochemical Characterization of N-(3,4-Dihydroxyphenethyl)methacrylamide

Executive Summary

N-(3,4-Dihydroxyphenethyl)methacrylamide (commonly abbreviated as DMA or DOMA ) is a bifunctional monomer bridging the gap between synthetic polymer chemistry and marine biology. Structurally, it consists of a catechol moiety (derived from dopamine) linked to a polymerizable methacrylamide group.[1]

This compound is the synthetic cornerstone of "mussel-inspired chemistry," mimicking the adhesive proteins (Mytilus edulis foot protein-5) that allow mussels to bond tenaciously to wet surfaces. For researchers, the critical challenge lies not in its application, but in its handling and characterization . DMA is prone to rapid auto-oxidation and self-polymerization, making accurate physical property determination (melting point, solubility) dependent on rigorous purification and environmental control.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide |

| Common Names | Dopamine Methacrylamide (DMA), Dopamine Methacrylate (misnomer) |

| CAS Number | 471915-89-6 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white crystalline powder (High Purity) Note: Turns beige/brown upon slight oxidation.[2] |

Physical Properties

Melting Point (Experimental Analysis)

Unlike stable organic monomers (e.g., methyl methacrylate), DMA does not always exhibit a sharp melting point due to its tendency to undergo thermal polymerization or oxidative degradation near its phase transition temperature.

-

Experimental Value: 118 °C – 120 °C (Peak Endotherm via DSC)

-

Observed Range: 101 °C – 125 °C

-

Technical Insight: The melting point is heavily influenced by the degree of hydration and trace oxidation products. A broad endotherm between 90–130 °C is often observed in Differential Scanning Calorimetry (DSC) traces.

-

Diagnostic: A melting point below 100 °C typically indicates retained solvent (often ethyl acetate) or significant oxidation (presence of quinones).

-

Solubility Profile

DMA exhibits a "Janus-faced" solubility profile: it requires polar solvents to dissolve the catechol/amide functionality but is sensitive to the pH of aqueous solutions.

Table 1: Quantitative Solubility Data

| Solvent Class | Solvent | Solubility Rating | Technical Notes |

| Protophilic Polar | DMSO | High (>100 mg/mL) | Preferred solvent for stock solutions. Stable if stored frozen. |

| Protophilic Polar | DMF | High | Excellent for polymerization reactions. |

| Protic Polar | Methanol/Ethanol | High | Good for synthesis workups. |

| Aqueous | Water (pH < 6) | Moderate | Soluble. Acidic conditions prevent oxidation. |

| Aqueous | Water (pH > 7.5) | Reactive | Avoid. Rapid auto-oxidation to polydopamine (turns black). |

| Organic Ester | Ethyl Acetate | Moderate | Used for extraction. Soluble, but less than in alcohols. |

| Non-Polar | Hexane/Pentane | Insoluble | Precipitant. Used to crash DMA out of solution during purification. |

| Chlorinated | DCM/Chloroform | Low/Poor | Often precipitates or forms a suspension. |

Synthesis & Purification Protocol

Expertise Pillar: The synthesis of DMA requires a specific "borate protection" strategy. Without borate, the basic conditions required for the reaction would instantly oxidize the dopamine starting material into useless melanin-like sludge.

Step-by-Step Methodology

Reagents:

-

Dopamine Hydrochloride (1 eq)

-

Methacrylic Anhydride (1.1 eq)

-

Sodium Borate (Borax) & Sodium Bicarbonate (Buffer)[3]

-

Solvents: Water (degassed), THF, Ethyl Acetate, Hexane.

Protocol:

-

Borate Complexation: Dissolve Sodium Borate and Sodium Bicarbonate in degassed water under Nitrogen flow. Add Dopamine HCl.[1][4][5]

-

Acylation: Add Methacrylic Anhydride (dissolved in THF) dropwise to the aqueous mixture. Stir for 14–24 hours under Nitrogen.

-

Deprotection (Critical Step): Acidify the reaction mixture to pH < 2 using 6M HCl.

-

Why: This hydrolyzes the borate-catechol complex, releasing the free catechol groups.

-

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate.[3][5] The product moves to the organic layer; salts remain in the water.

-

Drying: Dry the combined organic layers over anhydrous MgSO₄. Filter.

-

Precipitation: Concentrate the Ethyl Acetate to a small volume (~15-20 mL). Dropwise add this concentrate into a large excess of cold Hexane (0 °C) under vigorous stirring.

-

Result: DMA precipitates as a white solid.[7]

-

-

Isolation: Filter and dry in a vacuum oven at room temperature (avoid heat).

Visualization: Synthesis Workflow

Caption: Figure 1. Optimized synthesis workflow for DMA, highlighting the critical borate protection and acidic deprotection steps.

Stability & Handling (The "Trustworthiness" Pillar)

The physical properties of DMA are time-dependent if handled improperly. The compound is autocatalytic in its degradation.

Oxidation Mechanism

-

Catechol (Reduced): Colorless/White. Stable in acid/dry.

-

Semiquinone (Radical): Unstable intermediate.

-

Quinone (Oxidized): Yellow/Brown. Reacts with amines (Michael addition) to crosslink.

Storage Protocol:

-

Temperature: Store at -20 °C .

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: Amber glass (light sensitive).

-

Self-Check: If your "white powder" has turned beige, recrystallize immediately. If it is dark brown, discard it.

Visualization: Stability & Oxidation Logic

Caption: Figure 2. Degradation pathway of DMA. Basic pH and oxygen trigger the transition from soluble monomer to insoluble polymer.

References

-

Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science. Link

-

Glass, P., et al. (2014). Detailed synthesis and characterization of dopamine methacrylamide. Polymer Chemistry (RSC). Link

-

MedChemExpress. (2024). Dopamine Methacrylamide Product Safety & Solubility Data. Link

-

Polymer Source Inc. (2019).[8] Safety Data Sheet: N-(3,4-dihydroxyphenethyl)methacrylamide. Link

Sources

- 1. research.utwente.nl [research.utwente.nl]

- 2. n-(3,4-Dihydroxyphenethyl)methacrylamide | C12H15NO3 | CID 45093680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN119463045A - Bone and joint biological super lubricating copolymer and preparation method thereof - Google Patents [patents.google.com]

- 8. polymersource.ca [polymersource.ca]

Technical Analysis of Dopamine Methacrylamide (DMA) Spectral Data

Topic: 1H NMR and 13C NMR spectral data of dopamine methacrylamide Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]

Introduction: The Chemical Context

Dopamine methacrylamide (DMA), or N-(3,4-dihydroxyphenethyl)methacrylamide, serves as a critical monomer in biomimetic materials science.[2] By incorporating the catechol functionality of mussel foot proteins (specifically L-DOPA) into a polymerizable methacrylamide backbone, DMA enables the synthesis of wet-adhesive hydrogels, surface coatings, and drug delivery vehicles.[1]

Accurate structural verification of DMA is notoriously difficult due to the oxidative instability of the catechol group and the potential for spontaneous homopolymerization.[1] This guide provides a definitive reference for the 1H and 13C NMR characterization of DMA, emphasizing the causal link between molecular environment and spectral signatures.[1]

Molecular Structure & Numbering Strategy

To ensure precise assignment, we define the carbon and proton environments below. The molecule consists of three distinct domains: the Catechol Ring , the Ethyl Linker , and the Methacrylamide Head .[1]

Figure 1: Structural segmentation of Dopamine Methacrylamide (DMA) for spectral assignment. The molecule is divided into the polymerizable head, the flexible linker, and the adhesive catechol tail.[1]

1H NMR Spectral Analysis

Solvent Selection: The Critical Variable

For DMA, DMSO-d6 is the superior solvent compared to CDCl3 or D2O.[1]

-

Solubility: DMA is sparingly soluble in non-polar solvents like CDCl3.[1]

-

Exchangeable Protons: DMSO-d6 slows the exchange rate of the phenolic hydroxyls (-OH) and the amide (-NH), allowing them to appear as distinct, integration-ready peaks. In D2O, these protons exchange rapidly with deuterium and disappear.[1]

-

Shift Stability: The hydrogen-bonding capacity of DMSO stabilizes the catechol protons, shifting them downfield (~8.7 ppm) away from the aromatic region.[1]

1H NMR Data Summary (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.60 – 8.80 | Broad Singlet | 2H | Ar-OH | Catechol hydroxyls. Disappearance indicates oxidation to quinone.[1] |

| 7.93 | Triplet ( | 1H | -NH - | Amide proton. Triplet splitting arises from coupling to the adjacent N-CH2 group.[1] |

| 6.62 – 6.42 | Multiplet | 3H | Ar-H | Aromatic ring protons (C2, C5, C6). The electron-donating OH groups shield these protons relative to benzene.[1] |

| 5.61 | Singlet (fine split) | 1H | =CH H (trans) | Vinyl proton trans to the carbonyl. Characteristic of methacrylamide. |

| 5.30 | Singlet (fine split) | 1H | =CHH (cis) | Vinyl proton cis to the carbonyl. |

| 3.22 | Quartet/Multiplet | 2H | N-CH 2 | Methylene adjacent to nitrogen.[1] Deshielded by the amide electron withdrawal.[1] |

| 2.55 | Triplet | 2H | Ar-CH 2 | Benzylic methylene.[1] Often overlaps with the residual DMSO solvent peak (2.50 ppm).[1] |

| 1.83 | Singlet | 3H | -CH 3 | Methacryl methyl group. Shows allylic coupling to vinyl protons in high-res scans. |

Technical Interpretation[1][3][4][5]

-

The Vinyl Region (5.30 & 5.61 ppm): Unlike acrylamide, which shows a complex ABC splitting pattern (dd), the methacrylamide group shows two distinct singlets.[1] This simplifies purity analysis; the integration of these two protons (total 2H) against the aromatic region (3H) is the primary metric for monomer purity.

-

The Amide Triplet (7.93 ppm): The clear triplet structure confirms the integrity of the amide bond. If hydrolysis occurs (breaking into dopamine and methacrylic acid), this signal disappears or shifts significantly.[1]

-

The "Invisible" Benzylic Protons: The triplet at 2.55 ppm is frequently obscured by the massive DMSO pentet at 2.50 ppm.[1] In quantitative analysis, do not integrate this region unless water suppression or alternative solvents (e.g., Acetone-d6) are used.[1]

13C NMR Spectral Analysis

The 13C spectrum of DMA is characterized by 12 distinct carbon environments. The carbonyl and catechol carbons are the most diagnostic features.[1]

13C NMR Data Summary (100 MHz, DMSO-d6)

| Shift (δ ppm) | Carbon Type | Assignment | Mechanistic Note |

| 167.9 | Quaternary | C=O (Amide) | Typical amide carbonyl shift. |

| 145.5 | Quaternary | Ar-C -OH (C3) | Deshielded by direct attachment to oxygen. |

| 144.0 | Quaternary | Ar-C -OH (C4) | Slightly distinct from C3 due to asymmetry of the ethyl chain. |

| 140.1 | Quaternary | C =CH2 | The "head" of the methacryl group.[1] |

| 130.5 | Quaternary | Ar-C -CH2 (C1) | The alkyl-substituted aromatic carbon. |

| 119.2 | CH2 | =C H2 | Terminal vinyl carbon. |

| 119.6 | CH | Ar-C H (C6) | |

| 116.0 | CH | Ar-C H (C2) | |

| 115.5 | CH | Ar-C H (C5) | |

| 41.0 | CH2 | N-C H2 | Adjacent to nitrogen. |

| 35.1 | CH2 | Ar-C H2 | Benzylic carbon.[1] |

| 18.9 | CH3 | -C H3 | Methyl group on the double bond.[1] |

Experimental Workflow & Validation

To ensure data integrity, the following workflow integrates synthesis verification with spectral analysis.

Figure 2: Validation logic for DMA quality control. This workflow distinguishes between successful synthesis, homopolymerization (a common storage failure), and oxidation.[1]

Protocol: Sample Preparation

-

Mass: Weigh 5–10 mg of dried DMA powder.

-

Solvent: Add 0.6 mL of DMSO-d6 .

-

De-gassing (Optional but Recommended): If the sample appears slightly pink (early oxidation), bubble nitrogen through the NMR tube for 2 minutes.[1]

-

Acquisition: Run a standard proton sequence (16 scans).[1]

-

Note: If the peaks at 5.3/5.6 ppm are absent and replaced by broad mounds in the aliphatic region (1.0–2.0 ppm), the monomer has spontaneously polymerized.

-

Troubleshooting Common Spectral Anomalies

Disappearance of Vinyl Peaks (5.3 & 5.6 ppm)

-

Cause: Spontaneous homopolymerization.[1]

-

Diagnosis: Appearance of broad signals at 0.8–2.0 ppm (backbone formation).[1]

-

Prevention: Store DMA at -20°C under argon, protected from light.

Missing Phenolic Protons (8.6–8.8 ppm)

-

Cause: Chemical exchange with water (if solvent is "wet" DMSO) or oxidation to quinone.[1]

-

Diagnosis: If the solution is dark brown/black, it is oxidized.[1] If clear/pale pink, it is likely water exchange.[1]

-

Remedy: Use a fresh ampoule of DMSO-d6.[1]

Extra Peaks at 5.7 ppm and 6.0 ppm[1]

-

Cause: Residual Methacrylic Acid (byproduct).[1]

-

Diagnosis: Methacrylic acid vinyl protons appear slightly downfield from DMA vinyl protons.[1]

-

Remedy: Improve the wash steps (saturated NaHCO3) during extraction.

References

-

Synthesis and Characterization of Dopamine Methacrylamide. Royal Society of Chemistry, Supplementary Information (2023).[1] Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry, 1997, 62, 7512.[1][3] (Basis for solvent impurity identification). Available at: [Link]

-

Dopamine Methacrylamide Spectral Data. National Institutes of Health (PubChem), CID 45093680.[1] Available at: [Link]

-

Adhesive RAFT Agents for Controlled Polymerization. Polymer Chemistry, 2015.[1][4] (Detailed assignment of methacrylamide derivatives). Available at: [Link]

Sources

FTIR and UV-Vis spectroscopic analysis of n-(3,4-Dihydroxyphenethyl)methacrylamide

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(3,4-Dihydroxyphenethyl)methacrylamide (DOPMA)

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3,4-Dihydroxyphenethyl)methacrylamide (DOPMA), a monomer inspired by the adhesive proteins found in mussels, has garnered significant attention in the development of advanced biomaterials, adhesives, and surface coatings.[1][2] Its unique molecular architecture, combining a polymerizable methacrylate group with the versatile chemistry of a catechol moiety, necessitates precise analytical characterization.[3] This technical guide provides a comprehensive examination of two fundamental spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy—for the structural elucidation and quality assessment of DOPMA. We delve into the theoretical underpinnings of each method, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data, grounding our analysis in authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DOPMA in their work.

The Molecular Blueprint of DOPMA

Understanding the spectroscopic signature of DOPMA begins with its molecular structure. The molecule is an elegant fusion of three critical functional domains:

-

The Catechol Ring: A 3,4-dihydroxy-substituted phenyl group derived from dopamine. This is the primary site for adhesion, redox activity, and metal chelation. Its phenolic hydroxyl groups are key identifiers in FTIR, and the aromatic system is the principal chromophore in UV-Vis spectroscopy.

-

The Amide Linkage: A stable covalent bond connecting the catechol-ethyl moiety to the methacrylate group. The N-H and C=O bonds of the amide produce highly characteristic and strong absorption bands in FTIR, known as the Amide II and Amide I bands, respectively.

-

The Methacrylamide Group: This unit provides the capacity for free-radical polymerization, allowing DOPMA to be incorporated into larger polymer chains.[4] The vinyl C=C and methyl groups have distinct vibrational modes that can be identified.

Caption: Chemical structure of N-(3,4-Dihydroxyphenethyl)methacrylamide (DOPMA).

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is an indispensable tool for confirming the identity of DOPMA by probing the vibrational modes of its covalent bonds. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique molecular "fingerprint."

Causality in Experimental Choice: ATR-FTIR

For a solid, powdered sample like DOPMA, Attenuated Total Reflection (ATR) is the preferred FTIR technique.[5] Unlike traditional transmission methods that require cumbersome KBr pellet preparation, ATR allows for direct analysis with minimal sample preparation. The causality is rooted in efficiency and data quality: direct contact between the solid sample and the high-refractive-index ATR crystal (typically diamond or germanium) ensures a strong, reproducible signal by measuring the evanescent wave that penetrates a few microns into the sample.[6] This minimizes scattering effects and eliminates the need for a non-absorbing matrix, leading to a clean and reliable spectrum.

Experimental Workflow: FTIR Analysis

Caption: Standard workflow for ATR-FTIR analysis of a solid DOPMA sample.

Detailed Experimental Protocol

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.

-

Background Collection: With the ATR crystal meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried, collect a background spectrum. This is a critical self-validating step that measures the ambient environment and instrument response, which is then subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid DOPMA powder (typically 1-5 mg) onto the center of the ATR crystal.

-

Pressure Application: Engage the ATR press to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent contact is a primary source of poor-quality, low-intensity spectra.

-

Data Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are 32 to 64 scans with a resolution of 4 cm⁻¹.

-

Data Processing: The raw spectrum should be processed using the instrument software. An essential step is the application of an ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Analysis: Identify the peak positions (in wavenumbers, cm⁻¹) and correlate them with the known vibrational frequencies of DOPMA's functional groups.

Spectral Interpretation: The Fingerprint of DOPMA

The FTIR spectrum of DOPMA is rich with information. The key is to systematically dissect the spectrum into regions corresponding to specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Source(s) |

| 3400 - 3300 | O-H and N-H Stretching | Broad absorption from phenolic -OH groups of the catechol and the N-H group of the amide.[7] The peak at 3354 cm⁻¹ is specifically noted for the N-H stretch.[8] | [7][8] |

| 3100 - 3000 | C-H Stretching | Aromatic C-H stretching from the catechol ring. | |

| 2970 - 2870 | C-H Stretching | Asymmetric and symmetric stretching of aliphatic C-H bonds in the ethyl linker and the methyl group.[7][8] | [7][8] |

| ~1640 | C=O Stretching | Amide I Band . A very strong and sharp peak characteristic of the carbonyl group in the secondary amide.[7] | [7] |

| ~1600 | C=C Stretching | Overlapping peaks from the methacrylate vinyl group and aromatic ring vibrations.[9] | [9] |

| ~1533 | N-H Bending / C-N Stretching | Amide II Band . A strong peak resulting from a combination of N-H in-plane bending and C-N stretching.[7] This, along with the Amide I band, confirms the amide linkage. | [7] |

| 1450 - 1400 | C-H Bending | Bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. | |

| ~1253 | C-O Stretching | Phenolic C-O stretching from the catechol ring.[7] | [7] |

The presence of strong, distinct peaks for the Amide I and II bands, coupled with the broad O-H/N-H absorption and the aliphatic C-H stretches, provides unequivocal evidence for the successful synthesis and structural integrity of the DOPMA monomer.

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides complementary information to FTIR by probing the electronic transitions within the molecule. For DOPMA, this technique is particularly sensitive to the catechol ring, which acts as the primary chromophore (the part of the molecule that absorbs light).

Causality in Experimental Choice: Solution-Phase Analysis

UV-Vis analysis is performed on dilute solutions. The Beer-Lambert Law, which forms the basis of quantitative UV-Vis spectroscopy, is valid only under these conditions. The choice of solvent is critical. It must dissolve the analyte (DOPMA) and, crucially, be transparent in the UV region of interest (typically 200-400 nm). Methanol and ethanol are common choices. Furthermore, because the electronic structure of the catechol moiety is sensitive to protonation, the pH of the solution can influence the spectrum.[9] For consistent results, using a buffered solution or a consistent solvent system is a self-validating measure.

Experimental Workflow: UV-Vis Analysis

Caption: Standard workflow for UV-Vis analysis of a DOPMA solution.

Detailed Experimental Protocol

-

Solution Preparation: Prepare a stock solution of DOPMA in a UV-grade solvent (e.g., methanol) of known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 Absorbance Units).

-

Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize for at least 20-30 minutes.

-

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range. This step is vital as it subtracts any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the dilute DOPMA solution, and then fill it with the sample solution. Place it back into the sample holder.

-

Data Acquisition: Scan the spectrum, typically from 400 nm down to 200 nm. The instrument will record absorbance as a function of wavelength.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Spectral Interpretation: Probing the Catechol Chromophore

The UV-Vis spectrum of DOPMA is dominated by the electronic transitions within the catechol aromatic ring.

| λmax (nm) | Electronic Transition | Assignment | Source(s) |

| ~280 | π → π | Strong absorption characteristic of the benzene ring in catechol and dopamine derivatives.[9][10] This peak confirms the presence of the intact dihydroxyphenyl group. | [9][10] |

| 300 - 320 | n → π / Shoulder | A weaker shoulder may appear in this region, which can be sensitive to pH and the oxidation state of the catechol.[9] Its presence can indicate the beginning of oxidation to quinone-like structures. | [9] |

A clean, strong absorbance peak around 280 nm is a primary indicator of pure, unoxidized DOPMA.[9][10] Monitoring this peak is also an effective way to study the stability of the monomer over time or its consumption during a polymerization reaction.[10] The appearance of new absorption bands at longer wavelengths (e.g., ~390-400 nm) can be an indicator of oxidation to the corresponding o-quinone, a process that can occur in solution.[11]

Conclusion

FTIR and UV-Vis spectroscopy are powerful, complementary, and readily accessible techniques for the comprehensive characterization of N-(3,4-dihydroxyphenethyl)methacrylamide. FTIR provides a detailed "fingerprint" confirming the presence of all key functional groups—catechol, amide, and methacrylate—and thus verifies the molecule's covalent structure. UV-Vis spectroscopy offers a sensitive probe for the catechol chromophore, confirming its electronic integrity and serving as a valuable tool for quantitative analysis and stability studies. By employing the robust protocols and interpretive frameworks outlined in this guide, researchers can confidently validate the identity, purity, and quality of their DOPMA monomer, ensuring the reliability and reproducibility of their subsequent materials science and drug development applications.

References

- Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties. Google Cloud.

- N -(3,4-Dihydroxyphenethyl)methacrylamide - A multifunctional monomer for polymer synthesis - Sigma-Aldrich. Sigma-Aldrich.

- N-(3,4-Dihydroxyphenethyl)methacrylamide | 471915-89-6 - Sigma-Aldrich. Sigma-Aldrich.

- The chemical structure of N-(3,4-dihydroxyphenethyl)methacrylamide (DMA). ResearchGate.

- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.

- Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC.

- Effect of aromatic ring substituents on the ability of catechol to produce brown carbon in iron(iii)-catalyzed reactions. UCI Aerosol Photochemistry Group.

- FTIR spectra of (a) dopamine, (b) DMA, (c) DMA-p, (d) hydrogel. ResearchGate.

- CAS 471915-89-6 N-(3,4-Dihydroxyphenethyl)methacrylamide. Alfa Chemistry.

- Investigation of Dopamine Analogues: Synthesis, Mechanistic Understanding, and Structure−Property Relationship. ACS Publications.

- n-(3,4-Dihydroxyphenethyl)methacrylamide. PubChem.

- Diblock Copolymers of Methacryloyloxyethyl Phosphorylcholine and Dopamine Methacrylamide: Synthesis and Real-Time Adsorption Dynamics by SEIRAS and RAIRS. PMC.

- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry.

- Concentration Effect over Thermoresponse Derived from Organometallic Compounds of Functionalized Poly(N-isopropylacrylamide-co-dopamine Methacrylamide). PMC.

- Diblock Copolymers of Methacryloyloxyethyl Phosphorylcholine and Dopamine Methacrylamide: Synthesis and Real-Time Adsorption Dynamics by SEIRAS and RAIRS. ACS Publications.

- Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. SpringerLink.

- Kinetic study of polydopamine sphere synthesis using TRIS. RSC Publishing.

- Materials Analysis Applications Compendium • 2017 - FTIR. Thermo Fisher Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N -(3,4-Dihydroxyphenethyl)methacrylamide - A multifunctional monomer for polymer synthesis [sigmaaldrich.com]

- 4. Knowledge Box - Research Day: Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties [kb.gcsu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Concentration Effect over Thermoresponse Derived from Organometallic Compounds of Functionalized Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06669F [pubs.rsc.org]

- 11. eurjchem.com [eurjchem.com]

Antioxidant and radical scavenging properties of n-(3,4-Dihydroxyphenethyl)methacrylamide

An In-depth Technical Guide to the Antioxidant and Radical Scavenging Properties of N-(3,4-Dihydroxyphenethyl)methacrylamide

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA), a synthetic monomer also known as Dopamine Methacrylamide, stands at the intersection of polymer chemistry and pharmacology.[1][2][3] Its unique bifunctional structure, featuring a potent antioxidant catechol moiety derived from dopamine and a polymerizable methacrylamide group, has positioned it as a molecule of significant interest for researchers, scientists, and drug development professionals.[4][5] The catechol group confers robust radical scavenging capabilities, essential for combating oxidative stress implicated in numerous pathological conditions.[6] This guide provides an in-depth exploration of the antioxidant properties of DMA, detailing the underlying chemical mechanisms, standardized protocols for its evaluation, and insights into its structure-activity relationship.

Introduction: The Molecular Architecture of a Potent Antioxidant

N-(3,4-Dihydroxyphenethyl)methacrylamide is a specialized monomer designed for advanced polymer synthesis. Its structure is a deliberate amalgamation of two key functional domains:

-

The Catechol Core: The 3,4-dihydroxyphenethyl group is identical to the core structure of the neurotransmitter dopamine. This catechol ring, with its two adjacent hydroxyl (-OH) groups, is the primary source of the molecule's antioxidant and radical scavenging activity.[1][2] Phenolic compounds, particularly catechols, are among the most important naturally occurring antioxidants.[7][8]

-

The Methacrylamide Moiety: The methacrylamide group provides a reactive site for polymerization, allowing DMA to be incorporated into various polymer backbones. This feature is critical for developing functional biomaterials, such as hydrogels or surface coatings, where the antioxidant properties of the catechol can be localized and stabilized.[9]

This dual functionality makes DMA a valuable building block for creating materials designed to actively mitigate oxidative stress in biomedical applications, from tissue engineering scaffolds to drug delivery systems.

Core Mechanisms of Radical Scavenging

The antioxidant capacity of DMA is fundamentally rooted in the chemical reactivity of its catechol ring. Phenolic compounds can neutralize highly reactive free radicals, such as reactive oxygen species (ROS), through two primary mechanisms that often occur in parallel: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][7][8]

-

Hydrogen Atom Transfer (HAT): In this pathway, the phenolic antioxidant (ArOH) donates a hydrogen atom directly to a free radical (R•), effectively quenching the radical and interrupting oxidative chain reactions.[7][8] The resulting phenoxyl radical (ArO•) is significantly more stable than the initial radical due to the delocalization of the unpaired electron across the aromatic ring.

-

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical anion and a cation radical of the antioxidant.[7][8] SET-based assays measure the capacity of an antioxidant to reduce an oxidant.[10]

The presence of two ortho-hydroxyl groups in DMA's catechol structure is crucial, as it enhances the stability of the resulting phenoxyl radical and allows for the formation of a stable ortho-quinone, a classic pathway for neutralizing radicals.[1][2]

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm. [11]This solution must be freshly prepared and protected from light. * Prepare a series of dilutions of DMA in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions of a standard antioxidant, such as Trolox or Ascorbic Acid, for comparison. 2. Assay Procedure (96-well plate format):

-

To respective wells, add 20 µL of the DMA sample, standard, or solvent (for blank). [12] * Add 180-200 µL of the DPPH working solution to each well and mix thoroughly. * Incubate the plate at room temperature in the dark for 30 minutes. [12][13] * Measure the absorbance of each well at 517 nm using a microplate reader. [12]3. Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of DMA required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentrations.

-

Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox. [11]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. [14]It involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. [15]Antioxidants added to the pre-formed radical cation reduce it back to the colorless ABTS form. [16]The degree of decolorization, measured at approximately 734 nm, is proportional to the antioxidant's concentration and potency. [16][17] Experimental Workflow: ABTS Assay

Sources

- 1. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 9. Knowledge Box - Research Day: Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties [kb.gcsu.edu]

- 10. ijnrd.org [ijnrd.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 13. researchgate.net [researchgate.net]

- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. assaygenie.com [assaygenie.com]

Beyond Biomimicry: Mastering Catechol Reactivity in Monomer Design

An In-Depth Technical Guide for Polymer Scientists and Drug Development Professionals

Executive Summary

The catechol group (1,2-dihydroxybenzene) is the functional engine behind the robust wet adhesion of marine mussels (Mytilus edulis). For researchers in drug delivery and biomaterials, however, catechol is a "Trojan Horse": it offers unparalleled adhesion and antioxidant properties but presents significant synthetic challenges due to its redox susceptibility and radical scavenging behavior.

This guide moves beyond surface-level biomimicry to dissect the molecular reactivity of catechol-functionalized monomers. It provides a self-validating framework for synthesizing, polymerizing, and characterizing these materials without compromising their bioactivity.

Part 1: The Catechol Paradox – Redox Mechanics

The utility of catechol monomers (e.g., Dopamine Methacrylamide, DMA) hinges on a delicate redox equilibrium. In its reduced form, it acts as an adhesive anchor; in its oxidized (quinone) form, it becomes a crosslinker.

The Redox Cycle & pH Dependence

The reactivity of the catechol group is governed by the pH of the local environment relative to the pKa of its hydroxyl groups (

-

Acidic Conditions (pH < 7): The catechol remains protonated and reduced. Adhesion is driven by hydrogen bonding and

- -

Basic Conditions (pH > 7.5): Auto-oxidation occurs. The catechol deprotonates to form a semiquinone radical, which further oxidizes to o-quinone.

-

The Consequence: o-Quinone is highly electrophilic, reacting with nucleophiles (amines, thiols) via Michael addition or Schiff base formation to form irreversible crosslinks.

Visualization: The Catechol Reactivity Landscape

The following diagram maps the transformation of catechol triggers (pH, Oxidants) to specific chemical outcomes (Adhesion vs. Cohesion).

Figure 1: The Catechol Redox Cycle. Note the bifurcation between adhesive function (reduced) and crosslinking (oxidized), and the inhibitory pathway affecting polymerization.

Part 2: Monomer Synthesis – The DMA Standard

The synthesis of Dopamine Methacrylamide (DMA) is the industry standard. However, direct reaction of dopamine with methacrylic anhydride often leads to low yields due to oxidation.

The Solution: Use a borate-protection strategy during synthesis to "lock" the catechol in a non-reactive complex, preventing oxidation until the reaction is complete.

Protocol: Borate-Protected Synthesis of DMA

Objective: Synthesize high-purity DMA without oxidation byproducts.

Reagents:

-

Dopamine HCl (10 g)

-

Sodium Borate (Borax) (10 g)

-

Sodium Bicarbonate (4 g)

-

Methacrylic Anhydride (9.4 mL)

-

Solvent: Degassed Milli-Q Water / THF

Step-by-Step Workflow:

-

Degassing: Purge 200 mL of Milli-Q water with

for 30 minutes. Why: Removes dissolved -

Borate Complexation: Add Sodium Borate and Sodium Bicarbonate.[1] Stir until dissolved. Add Dopamine HCl.[1][2][3]

-

Acylation: Add Methacrylic Anhydride (dissolved in THF) dropwise over 1 hour while maintaining pH > 8 with NaOH.

-

Deprotection & Isolation:

Validation Check:

-

Product Appearance: White to pale grey powder. Dark brown powder indicates quinone contamination.

-

H-NMR (DMSO-d6): Look for vinyl protons (5.3, 5.6 ppm) and aromatic catechol protons (6.4–6.6 ppm).

Part 3: Overcoming Polymerization Inhibition

A critical failure point in catechol research is the retardation of free radical polymerization . Catechols are potent radical scavengers (antioxidants). They donate hydrogen atoms to propagating polymer radicals, terminating the chain and forming stable semiquinone radicals.

Strategy A: Solvent Engineering (No Protection)

If you must polymerize without protecting groups, solvent choice is critical.

-

Protocol: Polymerize in DMF (Dimethylformamide) rather than water or alcohols.

-

Mechanism: DMF is a polar aprotic solvent that disrupts the hydrogen bonding capability of the catechol hydroxyls, reducing their ability to donate protons to the radical chain.[2]

-

Reference: Yang et al.[2][3] demonstrated that DMA polymerization in DMF achieves high molecular weights compared to aqueous synthesis [1].

Strategy B: Chemical Protection (Acetomide/Silyl)

For precise molecular weight control (e.g., RAFT, ATRP), the catechol must be chemically masked.

-

Acetonide Protection: React dopamine with 2,2-dimethoxypropane prior to methacrylation.[8]

-

Pros: Stable to base; deprotects easily with acid (post-polymerization).

-

Cons: Acidic deprotection can be harsh on other functional groups.

-

-

Silyl Protection (TBDMS):

-

Pros: Mild deprotection (fluoride ions).

-

Cons: Steric bulk can affect polymerization kinetics.

-

Part 4: Experimental Validation & Characterization

Trustworthy data requires verifying the oxidation state of the catechol within the polymer matrix.

UV-Vis Spectroscopy (The Quick Check)

Dissolve the monomer/polymer in buffer.

-

Peak at 280 nm: Indicates reduced Catechol (Target).

-

Peak at 390–420 nm: Indicates oxidized Quinone (Contamination).

-

Table 1: Interpretation of UV-Vis Data

| Wavelength ( | Species | Implication |

| 280 nm | Catechol | Active adhesive state. High quality material. |

| 290–300 nm | Deprotonated Catechol | pH is too high; precursor to oxidation. |

| 390–420 nm | o-Quinone | Material has crosslinked/degraded. Poor adhesion. |

The "Adhesion Test" (Functional Validation)

A simple lap-shear test validates the functional integrity of the catechol.

-

Substrate: Polished Aluminum or Titanium (biomedical standard).

-

Application: Apply polymer solution (10 wt%) to substrate.

-

Curing:

-

Cohesive Cure: Add

(oxidant) to trigger crosslinking. -

Adhesive Cure: Dry slowly in acidic environment.

-

-

Measurement: Tensile tester pull at 1 mm/min.

-

Target: > 2 MPa for optimized catechol systems [2].

-

Part 5: Workflow Visualization

The following diagram outlines the decision tree for synthesizing and utilizing catechol monomers based on the intended application.

Figure 2: Strategic workflow for catechol monomer processing, selecting polymerization routes based on molecular weight requirements.

References

-

Yang, J., et al. (2013). Effect of molecular composition and crosslinking on adhesion of a bio-inspired adhesive. Polymer Chemistry. Link

-

Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science. Link

-

Faure, E., et al. (2013). Catechols as versatile platforms in polymer chemistry. Progress in Polymer Science. Link

-

Sedó, J., et al. (2013). Catechol-based biomimetic functional materials. Advanced Materials. Link

-

Waite, J. H. (2017). Mussel adhesion – essential footwork. Journal of Experimental Biology. Link

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. research.utwente.nl [research.utwente.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mussel-Inspired Catechol Functionalisation as a Strategy to Enhance Biomaterial Adhesion: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catechol modification as a platform for functional coatings - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01363A [pubs.rsc.org]

Methodological & Application

High-Efficiency Free Radical Polymerization of Dopamine Methacrylamide (DMA)

Executive Summary

Poly(dopamine methacrylamide) (pDMA) and its copolymers are critical functional materials in bio-adhesives, surface coatings, and drug delivery systems due to the unique adhesive and redox properties of the catechol moiety. However, the synthesis of pDMA via free radical polymerization (FRP) is historically challenging. The catechol group acts as a potent radical scavenger (antioxidant), often leading to low molecular weights, broad polydispersity, or complete inhibition of polymerization.

This Application Note details a field-proven, optimized protocol for the direct free radical polymerization of DMA. Unlike traditional methods that require tedious protection/deprotection steps (e.g., acetonide or silyl ether protection), this protocol leverages solvent-mediated hydrogen bond pinning in polar aprotic solvents (DMF/DMSO) to suppress phenolic hydrogen abstraction, enabling high-conversion polymerization of unprotected monomers.

Scientific Mechanism: Overcoming Catechol Inhibition

The Inhibition Problem

In standard non-polar or protic solvents, the phenolic hydrogens of the catechol group are labile. Propagating carbon-centered radicals (

-

Retardation: Drastic reduction in polymerization rate (

). -

Termination: Low molecular weight oligomers.

-

Crosslinking: Oxidative coupling of quinones leading to insoluble gels.

The Solution: Solvent Effects

Recent mechanistic studies (e.g., Macromolecules 2021) demonstrate that strong hydrogen-bond accepting solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) form intermolecular hydrogen bonds with the catechol hydroxyls. This interaction "pins" the phenolic hydrogens, increasing the bond dissociation energy (BDE) required for abstraction. Consequently, the propagating radical prefers monomer addition over hydrogen abstraction, restoring polymerization kinetics.

Figure 1: Mechanism of catechol inhibition versus solvent-mediated protection in DMF.

Pre-requisite: Monomer Synthesis (DMA)

Note: Commercial DMA is expensive and prone to auto-oxidation. Fresh synthesis is recommended for critical applications.

Materials Required

| Reagent | Purity/Grade | Role |

| Dopamine Hydrochloride | >98% | Precursor |

| Methacrylic Anhydride | 94% (stabilized) | Acylating Agent |

| Sodium Borate (Borax) | ACS Reagent | Protective Complexation |

| Sodium Bicarbonate | ACS Reagent | pH Buffer |

| Ethyl Acetate | ACS Reagent | Extraction Solvent |

Protocol A: Borate-Protected Synthesis

-

Buffer Preparation: In a 500 mL round-bottom flask, dissolve 20 g Sodium Borate and 8 g Sodium Bicarbonate in 200 mL deionized water. Degas with

for 30 mins.[1][2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Why? Borate forms a temporary cyclic ester with the catechol, protecting it from oxidation at the basic pH required for amidation.

-

-

Addition: Add 10 g Dopamine HCl. The solution should remain clear/colorless under

. -

Reaction: Add 9.4 mL Methacrylic Anhydride dropwise over 15 mins. Adjust pH to 9.0-9.5 with NaOH if necessary. Stir for 18 hours at Room Temp (RT).

-

Work-up:

-

Wash the aqueous layer with Ethyl Acetate (

mL) to remove unreacted anhydride (discard organics). -

Acidification: Acidify aqueous layer to pH 2.0 using 6M HCl. This breaks the borate complex.

-

Extraction: Extract the product into Ethyl Acetate (

mL).

-

-

Purification: Dry combined organics over

, concentrate to ~30 mL, and precipitate into cold Hexane (-

Yield: Expect ~60-70% white to pale grey solid.

-

Core Protocol: Free Radical Polymerization

Scope: Synthesis of p(DMA) homopolymer or copolymer (e.g., with PEG-methacrylate).

Materials Required

| Component | Specification | Notes |

| Monomer | DMA (Synthesized above) | Must be stored at -20°C. |

| Solvent | DMF (Anhydrous) | Critical: Must be 99.8% anhydrous. |

| Initiator | AIBN (Recrystallized) | Recrystallize from methanol before use. |

| Inert Gas | High-purity Nitrogen or Argon | Oxygen is a strict inhibitor. |

Protocol B: Direct Polymerization in DMF

Step 1: Reaction Setup[3][1][4]

-

Prepare a clean, dry Schlenk flask or heavy-walled glass ampoule.

-

Dissolve DMA monomer in DMF.

-

Concentration: 0.5 M to 1.0 M. (e.g., 220 mg DMA in 1 mL DMF).

-

Insight: Higher concentrations favor propagation over chain transfer but increase viscosity.

-

-

Add Comonomer (if applicable) at this stage.

-

-

Ratio: 1 - 2 mol% relative to monomer.

-

Step 2: Degassing (The Critical Step)

Oxygen acts synergistically with catechols to terminate radicals.

-

Seal the flask with a rubber septum.

-

Perform 3 to 4 Freeze-Pump-Thaw cycles .

-

Alternative: If FPT is unavailable, bubble high-purity

through the solution for at least 45 minutes. Ensure the needle tip is at the very bottom of the liquid.

-

Step 3: Polymerization[1][5]

-

Place the sealed vessel in a thermostated oil bath at 65°C .

-

Stir magnetically at 300 RPM.

-

Time: 6 to 16 hours.

-

Checkpoint: The solution should remain clear or turn slightly yellow. Dark brown/black indicates oxidation (failed run).

-

Step 4: Purification[6]

-

Quench: Cool the flask to RT and open to air.

-

Precipitation: Dropwise addition of the reaction mixture into a 10-fold excess of Diethyl Ether or Dichloromethane (depending on comonomer solubility).

-

Note: pDMA is generally insoluble in non-polar solvents.

-

-

Washing: Centrifuge (5000 RPM, 10 min), decant, and re-suspend in fresh precipitant. Repeat 2x.

-

Dialysis (Optional but Recommended): Dissolve the pellet in acidified water (pH 3-4) or methanol and dialyze (MWCO 3.5 kDa) against deionized water (acidified to pH 4 to prevent oxidation) for 2 days.

-

Drying: Lyophilize to obtain a white/fluffy polymer.

Figure 2: Workflow for the direct polymerization of DMA in DMF.

Characterization & Validation

| Technique | Parameter | Expected Result |

| 1H NMR (DMSO-d6) | Purity & Structure | Broad peaks at 6.4-6.7 ppm (aromatic protons). Disappearance of vinyl protons (5.3, 5.6 ppm). |

| UV-Vis | Catechol Content | Peak absorption at ~280 nm. No broad band at >400 nm (indicates quinone/oxidation). |

| GPC (DMF + LiBr) | Molecular Weight | Mn: 10 - 50 kDa (typical). PDI: 1.5 - 2.0. Note: Use 0.1M LiBr to prevent column adsorption. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Dark Brown/Black Solution | Catechol Oxidation | Oxygen leak. Improve degassing. Ensure DMF is anhydrous. |

| No Precipitation | Low MW / Oligomers | Increase monomer concentration. Increase reaction time. Check AIBN activity. |

| Insoluble Gel | Crosslinking | Radical coupling occurred.[7] Reduce reaction time or temperature (try 60°C). |

| Broad NMR Peaks | Paramagnetic Impurity | Oxidation to semiquinone radicals. Add trace ascorbic acid during workup or keep pH < 5. |

References

-

Detrembleur, C., et al. (2021).[6] Fundamental Insights into Free-Radical Polymerization in the Presence of Catechols and Catechol-Functionalized Monomers. Macromolecules.

-

Messersmith, P. B., et al. (2007).[8] Mussel-Inspired Adhesives and Coatings.[6][9][10] Annual Review of Materials Research. (Basis for Borate Protection).[9]

-

Pühringer, M., et al. (2023).[6] Synthesis and characterization of polyacrylamide-based biomimetic underwater adhesives. Monatshefte für Chemie. [6]

-

Yang, J., et al. (2013).[7] Effect of molecular composition and crosslinking on adhesion of a bio-inspired adhesive. Polymer Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.utwente.nl [research.utwente.nl]

- 3. rsc.org [rsc.org]

- 4. Knowledge Box - Research Day: Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties [kb.gcsu.edu]

- 5. mdpi.com [mdpi.com]

- 6. epub.jku.at [epub.jku.at]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]

- 9. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Copolymerization of Dopamine Methacrylamide (DMA) with NIPAM for Smart Hydrogels

Abstract

This guide details the synthesis and application of smart hydrogels based on poly(N-isopropylacrylamide-co-dopamine methacrylamide) [p(NIPAM-co-DMA)]. By integrating the thermo-responsive behavior of NIPAM (LCST ~32°C) with the mussel-inspired adhesive properties of DMA, researchers can engineer materials for targeted drug delivery, tissue engineering, and wound closure. This protocol emphasizes the critical preservation of catechol functionality during polymerization to ensure high adhesive performance.

Introduction & Mechanism

The p(NIPAM-co-DMA) system operates on two synergistic mechanisms: Thermo-responsiveness and Catechol Redox Chemistry .

The Dual-Switch Mechanism

-

Thermal Switch (NIPAM): Below the Lower Critical Solution Temperature (LCST), the hydrogel is swollen and hydrophilic.[1][2] Above the LCST (>32°C), the isopropyl groups dominate, causing the polymer chains to collapse (coil-to-globule transition). This expels water and creates a hydrophobic, cohesive state ideal for drug entrapment or tissue gripping.

-

Adhesive Switch (DMA): The catechol groups mimic Mytilus edulis foot protein 5 (Mefp-5). In their reduced state (catechol), they form strong hydrogen bonds and coordinate with metal ions. Upon oxidation (pH > 7.5 or oxidants), they convert to quinones, leading to irreversible covalent crosslinking (curing) and cohesion.

Mechanistic Diagram

The following diagram illustrates the synthesis pathway and the sol-gel transition logic.

Caption: Synthesis workflow from dopamine protection to smart hydrogel response. Blue nodes indicate reactants; Green nodes indicate products.

Phase 1: Synthesis of Dopamine Methacrylamide (DMA)

Note: DMA is not stable for long periods and is rarely sold commercially. It must be synthesized fresh.

Materials

-

Methacrylic Anhydride (MA)

-

Solvents: Milli-Q Water, THF, Ethyl Acetate, Hexane.

Protocol

-

Buffer Preparation (The "Borate Shield"):

-

Dissolve 20 g Sodium Borate and 8 g NaHCO3 in 200 mL degassed Milli-Q water.

-

Why: Borate forms a complex with the catechol hydroxyls, temporarily protecting them from oxidation during the basic synthesis step [1].

-

Bubbling

through the solution for 20 mins is mandatory to remove dissolved oxygen.

-

-

Reaction:

-

Add 10 g Dopa-HCl to the buffer solution.

-

Dissolve 9.4 mL Methacrylic Anhydride in 50 mL THF. Add this dropwise to the aqueous dopamine solution.

-

pH Control: Monitor pH. Keep it between 8.0–9.0 using 1M NaOH.[5] If pH drops below 8, the reaction slows; if >10, auto-oxidation risk increases.

-

Stir for 14–16 hours under

atmosphere at room temperature.

-

-

Purification:

-

Wash the reaction mixture with ethyl acetate (discard organic layer) to remove unreacted anhydride.

-

Acidification: Adjust aqueous phase pH to 2.0 using 6M HCl. This breaks the borate-catechol complex.

-

Extraction: Extract the aqueous phase 3x with ethyl acetate.[6] The DMA moves to the organic layer.

-

Dry the combined organic layers over

, filter, and concentrate via rotary evaporation to ~15-20 mL. -

Precipitation: Drop the concentrated solution into cold hexane (0°C). DMA precipitates as a grey/white solid.

-

Vacuum dry and store at -20°C under Argon.

-

Phase 2: Hydrogel Copolymerization

This protocol describes a "one-pot" synthesis for a bulk hydrogel. For linear copolymers (to be used as coatings), omit the BIS crosslinker.

Formulation Table (Standard)

| Component | Role | Molar Ratio (Typical) | Mass/Vol (for 10 mL) |

| NIPAM | Thermo-responsive monomer | 90 mol% | 1.0 g |

| DMA | Adhesive monomer | 10 mol% | ~0.2 g |

| BIS | Crosslinker | 1-2 mol% (vs monomers) | 0.03 g |

| AIBN | Thermal Initiator | 1 mol% | 0.015 g |

| DMF | Solvent | N/A | 10 mL |

Note: DMF is preferred over water/methanol because catechols act as radical scavengers in protic solvents, retarding polymerization [2].

Step-by-Step Protocol

-

Dissolution:

-

Dissolve NIPAM, DMA, and BIS in DMF in a Schlenk flask.

-

Critical Step: Purge with Argon for 30 minutes. Oxygen inhibition is the #1 cause of failure in this synthesis.

-

-

Initiation:

-

Polymerization:

-

Stir for 12–24 hours.

-

Observation: The solution should remain clear or turn slightly yellow. A dark brown/black color indicates catechol oxidation (failure).

-

-

Purification (Dialysis):

-

Precipitate the polymer/gel in excess diethyl ether (if linear) or wash the bulk gel with ethanol.

-

For hydrogels: Swell in Milli-Q water (acidified to pH 4-5) for 3 days, changing water daily to remove unreacted monomers and DMF.

-

Why Acidic Water? Neutral water may trigger slow oxidation during the washing phase.

-

Characterization & Validation

Chemical Structure ( -NMR)

-

Solvent: DMSO-

or -

Key Peaks:

-

NIPAM: Isopropyl methine proton at

3.85 ppm. -

DMA: Aromatic protons (catechol) at

6.5–6.8 ppm.

-

-

Calculation: Calculate DMA incorporation efficiency by integrating the aromatic peaks vs. the isopropyl peak.

Catechol Content (UV-Vis)

-

Dissolve linear polymer in water.

-

Measure absorbance at 280 nm .

-

Validation: A shift to 350–400 nm indicates oxidation to quinone (bad).

Rheology (Sol-Gel Transition)

-

Instrument: Rheometer with temperature sweep (20°C to 45°C).

-

Expectation: Storage modulus (

) should increase drastically (2-3 orders of magnitude) as temperature crosses the LCST (~32-34°C).

Troubleshooting: The Oxidation Trap

The most common failure mode is premature oxidation of the catechol group.

| Symptom | Cause | Solution |

| Pink/Red Solution | Early stage oxidation (Semiquinone radical). | Check Argon purge quality. Ensure solvents are degassed.[5] |

| Brown/Black Gel | Late stage oxidation (Polydopamine formation). | Reduce pH of reaction mixture. Avoid basic impurities. |

| No Gelation | Radical scavenging by catechols.[6] | Switch solvent to DMF.[5][6] Increase initiator concentration slightly. |

| Low Adhesion | Catechols blocked by borate (incomplete removal). | Ensure acidification step (pH 2) during DMA synthesis is thorough. |

References

-

Glass, P., et al. (2009). Enhanced Reversible Adhesion of Dopamine Methacrylamide-Coated Elastomer Microstructures. Langmuir. Link

-

Yang, J., et al. (2014). Effect of molecular composition and crosslinking on adhesion of a bio-inspired adhesive. Polymer Chemistry. Link

-

Lee, H., et al. (2007). Mussel-Inspired Surface Chemistry for Multifunctional Coatings. Science. Link

-

Schild, H.G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. Link

-

Faure, E., et al. (2013). Catechols as versatile platforms in polymer chemistry. Progress in Polymer Science. Link

Sources

- 1. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.utwente.nl [research.utwente.nl]

- 5. rsc.org [rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Using dopamine methacrylamide as a functional monomer in dental adhesives

Application Note: Dopamine Methacrylamide (DMA) as a Functional Monomer in Bio-Inspired Dental Adhesives

Executive Summary